molecular formula C15H17FN4O3 B6709095 N-[(5-cyano-2-fluorophenyl)methyl]-3-(2-methoxyethyl)-4-oxoimidazolidine-1-carboxamide

N-[(5-cyano-2-fluorophenyl)methyl]-3-(2-methoxyethyl)-4-oxoimidazolidine-1-carboxamide

Cat. No.: B6709095
M. Wt: 320.32 g/mol
InChI Key: OHLMSYRMRIVNEL-UHFFFAOYSA-N
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Description

N-[(5-cyano-2-fluorophenyl)methyl]-3-(2-methoxyethyl)-4-oxoimidazolidine-1-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a cyano group, a fluorine atom, and an imidazolidine ring. These structural features contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-[(5-cyano-2-fluorophenyl)methyl]-3-(2-methoxyethyl)-4-oxoimidazolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4O3/c1-23-5-4-19-10-20(9-14(19)21)15(22)18-8-12-6-11(7-17)2-3-13(12)16/h2-3,6H,4-5,8-10H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHLMSYRMRIVNEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CN(CC1=O)C(=O)NCC2=C(C=CC(=C2)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-cyano-2-fluorophenyl)methyl]-3-(2-methoxyethyl)-4-oxoimidazolidine-1-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 5-cyano-2-fluorobenzylamine with 3-(2-methoxyethyl)-4-oxoimidazolidine-1-carboxylic acid under specific conditions such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(5-cyano-2-fluorophenyl)methyl]-3-(2-methoxyethyl)-4-oxoimidazolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-[(5-cyano-2-fluorophenyl)methyl]-3-(2-methoxyethyl)-4-oxoimidazolidine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(5-cyano-2-fluorophenyl)methyl]-3-(2-methoxyethyl)-4-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[(5-cyano-2-fluorophenyl)methyl]-4-oxoimidazolidine-1-carboxamide: Lacks the 2-methoxyethyl group.

    N-[(5-cyano-2-fluorophenyl)methyl]-3-(2-hydroxyethyl)-4-oxoimidazolidine-1-carboxamide: Contains a hydroxyethyl group instead of a methoxyethyl group.

Uniqueness

N-[(5-cyano-2-fluorophenyl)methyl]-3-(2-methoxyethyl)-4-oxoimidazolidine-1-carboxamide is unique due to the presence of the 2-methoxyethyl group, which can influence its solubility, reactivity, and biological activity. This structural feature may enhance its potential as a therapeutic agent or a chemical probe in research.

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